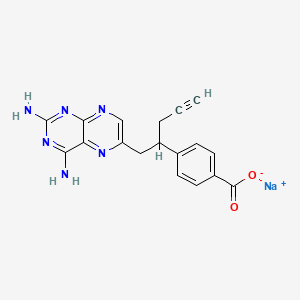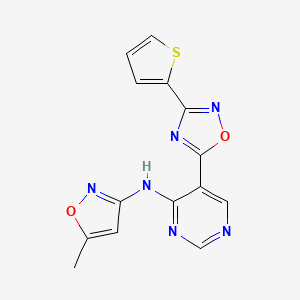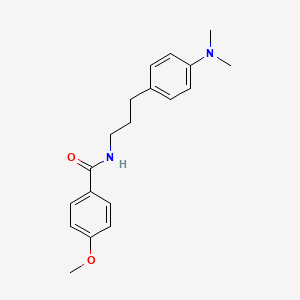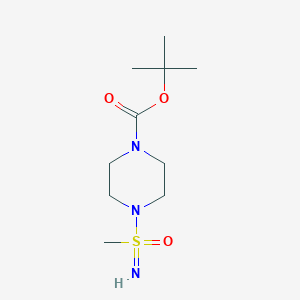![molecular formula C20H17N5O2S B2374146 2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-85-9](/img/structure/B2374146.png)
2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine scaffold, which has been of significant interest for the medicinal chemistry community . This scaffold is often used in the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of similar compounds has been explored in the literature. For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogues were synthesized, which included a relocation of the pyrazole ring from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The p-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The compound also contains a keto-4-methylthiobutyrate group .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed numerous synthetic routes to create derivatives of pyrazolo[3,4-d]pyrimidine and related heterocycles. For example, the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated potential in generating compounds with significant activity against certain viruses and tumor cells, showcasing the importance of these derivatives in medicinal chemistry and antiviral research (Petrie et al., 1985).
Antiviral and Antimicrobial Activities
Novel benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-influenza A virus activities. Some compounds exhibited significant antiviral activities against the H5N1 subtype, highlighting their potential in antiviral therapy (Hebishy et al., 2020).
Anticancer Research
Synthesis of pyrazolopyrimidine derivatives has been pursued for their potential as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in developing new therapeutic agents (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
The creation of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antimicrobial potential represents another research avenue. These compounds have been synthesized and tested against various pests and pathogens, indicating their broad utility in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-7-9-14(10-8-13)25-18-16(11-22-25)20(27)24(12-21-18)23-19(26)15-5-3-4-6-17(15)28-2/h3-12H,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNFPEYTMXWOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)













